molecular formula C30H54 B577759 ONOCERANE II (8beta(H), 14beta(H)) CAS No. 13384-96-8

ONOCERANE II (8beta(H), 14beta(H))

Cat. No.: B577759
CAS No.: 13384-96-8
M. Wt: 414.762
InChI Key: DDGSJGSDLIEJOJ-KXKLVDONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ONOCERANE II (8beta(H), 14beta(H)) is a naturally occurring triterpenoid hydrocarbon. It is part of the onocerane family, which includes several stereoisomers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ONOCERANE II involves the cyclization of squalene, a triterpene, through a series of enzymatic or chemical reactions. The process typically includes:

Industrial Production Methods: Industrial production of ONOCERANE II is less common due to its natural abundance in plant resins. when required, it can be produced through large-scale extraction and purification processes from plant sources. The extraction involves:

Chemical Reactions Analysis

Types of Reactions: ONOCERANE II undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), acids (HCl, HBr).

Major Products:

    Oxidation Products: Ketones, alcohols.

    Reduction Products: Various hydrogenated derivatives.

    Substitution Products: Halogenated compounds.

Scientific Research Applications

ONOCERANE II has several applications in scientific research:

Mechanism of Action

The mechanism of action of ONOCERANE II involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

ONOCERANE II is unique among its stereoisomers due to its specific stereochemistry (8beta(H), 14beta(H)). Similar compounds include:

  • ONOCERANE I (8beta(H), 14alpha(H))
  • ONOCERANE III (8alpha(H), 14beta(H))
  • ONOCERANE IV (8alpha(H), 14alpha(H))

These compounds share similar chemical structures but differ in their stereochemistry, which can influence their chemical properties and biological activities .

Properties

IUPAC Name

(1S,2S,4aS,8aR)-1-[2-[(1S,2R,4aS,8aR)-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54/c1-21-11-15-25-27(3,4)17-9-19-29(25,7)23(21)13-14-24-22(2)12-16-26-28(5,6)18-10-20-30(24,26)8/h21-26H,9-20H2,1-8H3/t21-,22+,23-,24-,25-,26-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGSJGSDLIEJOJ-KXKLVDONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(CCCC2(C1CCC3C(CCC4C3(CCCC4(C)C)C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@H]1CC[C@H]3[C@H](CC[C@@H]4[C@@]3(CCCC4(C)C)C)C)(CCCC2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.